Cenicriviroc Mesylate (CVC) is a potent dual antagonist of C-C chemokine receptor type 5 (CCR5) and C-C chemokine receptor type 2 (CCR2) [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Chemokine receptors play a crucial role in inflammatory processes and immune responses. CVC's ability to block both CCR5 and CCR2 makes it a valuable tool in researching diseases characterized by inflammation and immune system dysregulation.
Cenicriviroc mesylate is a dual antagonist of the C-C chemokine receptor type 2 and type 5. It is being developed by Takeda Pharmaceutical Company in collaboration with Tobira Therapeutics. The compound is classified as a small molecule drug candidate, specifically designed to inhibit the entry of viruses such as Human Immunodeficiency Virus into human cells by blocking these receptors . Its chemical structure is described as (S,E)-8-(4-(2-butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide .
The synthesis of cenicriviroc mesylate involves several steps that utilize various chemical reactions and purification techniques. According to patent literature, one method includes the following key steps:
The process emphasizes the importance of solvent choice and conditions such as temperature and concentration to optimize yield and purity.
Cenicriviroc mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:
The compound's molecular formula is with a molecular weight of approximately 462.63 g/mol .
Cenicriviroc mesylate undergoes various chemical reactions during its synthesis and formulation processes. Key reactions include:
These reactions are carefully controlled to ensure high yields and purity levels necessary for clinical applications .
Cenicriviroc functions primarily as an antagonist for C-C chemokine receptors type 2 and type 5. Its mechanism involves:
This dual action makes cenicriviroc a promising candidate for treating both viral infections and fibrotic liver diseases.
Cenicriviroc mesylate exhibits several notable physical and chemical properties:
Cenicriviroc mesylate is primarily being investigated for its potential applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: